molecular formula C28H25N3OS B2450242 N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 955599-62-9

N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2450242
CAS No.: 955599-62-9
M. Wt: 451.59
InChI Key: BWUWYAYDCQWMNK-UHFFFAOYSA-N
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Description

N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C28H25N3OS and its molecular weight is 451.59. The purity is usually 95%.
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Properties

IUPAC Name

2-naphthalen-1-yl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3OS/c1-19(2)23-13-6-14-25-27(23)30-28(33-25)31(18-20-8-7-15-29-17-20)26(32)16-22-11-5-10-21-9-3-4-12-24(21)22/h3-15,17,19H,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUWYAYDCQWMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC28H28N4OS
Molecular Weight468.6 g/mol
Purity95%
IUPAC NameThis compound

The compound exhibits a range of biological activities, primarily through interactions with various biological targets. The thiazole and naphthalene moieties are known to influence enzyme inhibition and receptor binding, which are critical for therapeutic effects.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to alterations in cellular functions.
  • Receptor Binding : Its structure suggests possible interactions with neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has demonstrated that benzothiazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Neuropharmacological Effects

The compound's structural components suggest potential neuropharmacological effects. Studies on related compounds have shown that they may modulate dopaminergic and serotonergic systems, which could be beneficial in treating disorders such as depression and anxiety.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of benzothiazole derivatives on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
  • Neuropharmacological Assessment :
    • In a behavioral study using rodent models, compounds structurally related to this compound were tested for their effects on locomotor activity and anxiety-like behaviors. Results showed that these compounds significantly reduced anxiety behaviors in elevated plus maze tests.

Research Findings

Recent literature highlights the biological implications of this compound:

  • Cytotoxicity : Studies have shown that related thiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
  • Behavioral Studies : Research indicates that these compounds may influence neurotransmitter levels, suggesting potential as anxiolytics or antidepressants.

Q & A

Q. Basic Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) confirm substituent integration and coupling patterns. For example, aromatic protons in the naphthalene moiety appear at δ 7.2–8.4 ppm .
  • Infrared Spectroscopy (IR) : Key peaks include C=O (1670–1680 cm⁻¹), C-N (1300–1340 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected vs. observed: ±0.001 Da accuracy) .
    Resolving Discrepancies : Cross-validate with HPLC purity data (>95%) and recrystallize in ethanol to remove impurities. For ambiguous NMR signals, use 2D-COSY or HSQC experiments .

How can researchers design structure-activity relationship (SAR) studies to evaluate the biological potential of this compound?

Q. Advanced SAR Design

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy, or nitro groups) at the naphthalene or pyridine rings to modulate electronic effects. Use methods from and for regioselective modifications.
  • Activity Profiling : Test analogs against target enzymes (e.g., kinases or proteases) using enzyme inhibition assays (IC₅₀ values) and cytotoxicity screens (MTT assay) .
  • Computational Pre-screening : Perform molecular docking (AutoDock Vina) to prioritize analogs with optimal binding to active sites. For example, pyridinylmethyl groups may enhance hydrophobic interactions in ATP-binding pockets .

What strategies are recommended for resolving structural ambiguities in crystallographic or spectroscopic data?

Q. Advanced Structural Analysis

  • X-ray Crystallography : Use SHELX software for refinement. Key parameters: Mo Kα radiation (λ = 0.71073 Å), resolution ≤ 0.8 Å. SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., sulfur in the thiazole ring) .
  • Electron Density Maps : Analyze residual density to identify disordered solvent molecules or counterions. For ambiguous regions, apply TWINLAW to detect twinning .
  • Complementary Techniques : Pair XRD with DFT calculations (Gaussian 16) to validate bond lengths and angles. For example, the C-S bond in the thiazole ring should align with computed values (±0.02 Å) .

How can researchers address contradictions in synthetic yields or biological activity data across studies?

Q. Data Contradiction Analysis

  • Yield Variability : Replicate reactions under standardized conditions (solvent purity, inert atmosphere). For low yields (<50%), switch to microwave-assisted synthesis (80°C, 30 minutes) to enhance efficiency .
  • Biological Replication : Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). If IC₅₀ values differ by >10-fold, check compound stability in assay buffers (e.g., DMSO concentration ≤1%) .
  • Statistical Rigor : Apply ANOVA or Student’s t-test (p < 0.05) to assess significance. Use cheminformatics tools (e.g., PCA) to cluster analogs with similar bioactivity profiles .

What computational tools and workflows are recommended for predicting reaction pathways or optimizing synthetic routes?

Q. Advanced Computational Modeling

  • Reaction Path Search : Use the ICReDD platform to combine quantum chemical calculations (DFT, B3LYP/6-31G*) with experimental data. For example, simulate energy barriers for amide bond formation .
  • Machine Learning : Train models on PubChem datasets to predict optimal solvents/catalysts. Random Forest algorithms achieve >80% accuracy in yield prediction for Cu-catalyzed reactions .
  • Docking Studies : Employ GROMACS for MD simulations to assess target binding stability (RMSD ≤ 2.0 Å over 100 ns). Visualize interactions (PyMOL) to guide rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.